2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is an organic compound with the molecular formula C8H13NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit action against enzymes such asDHFR and enoyl ACP reductase . These enzymes play crucial roles in cellular metabolism and growth, making them potential targets for therapeutic intervention.
Mode of Action
For instance, inhibition of enzymes like DHFR and enoyl ACP reductase can disrupt cellular metabolism and growth .
Biochemical Pathways
Given its potential interaction with enzymes like dhfr and enoyl acp reductase, it’s likely that the compound affects pathways related to cellular metabolism and growth .
Result of Action
Similar compounds have been shown to exhibit antibacterial and antitubercular properties , suggesting that 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol may have similar effects.
Biochemical Analysis
Biochemical Properties
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carboxylesterases, which are involved in the hydrolysis of ester bonds . These interactions are crucial for the compound’s role in biochemical pathways, influencing the stability and activity of the enzymes it interacts with.
Cellular Effects
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the autophosphorylation activity of focal adhesion kinase (FAK), leading to decreased cancer cell viability and tumor growth . This compound’s impact on cell signaling pathways and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to the N-terminal domain of FAK, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to decreased cell viability and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes and potential therapeutic benefits.
Dosage Effects in Animal Models
The effects of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as carboxylesterases play a crucial role in its metabolism and subsequent effects on cellular processes . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.
Transport and Distribution
The transport and distribution of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole within cells and tissues are essential for its activity and function. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and subsequent effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol typically involves the reaction of 2,5-dimethylpyrrole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced reaction vessels and purification techniques to ensure the efficient production of the compound. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include:
Aldehydes and Ketones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Halogenated Compounds: Formed through substitution reactions.
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol include:
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetate
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethylamine
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrrole ring with an ethanol group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYOJNLKFSXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232499 | |
Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83662-06-0 | |
Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083662060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 83662-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-HYDROXYETHYL)-2,5-DIMETHYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FUA53V3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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